molecular formula C12H9N3O2 B1198901 4-Nitroazobenzene CAS No. 2491-52-3

4-Nitroazobenzene

Cat. No.: B1198901
CAS No.: 2491-52-3
M. Wt: 227.22 g/mol
InChI Key: TZTDJBMGPQLSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitroazobenzene is an organic compound characterized by the presence of a nitro group (-NO2) and an azo group (-N=N-) attached to benzene rings. It is a derivative of azobenzene, which is known for its vibrant colors and use in dyes. The compound is notable for its photoisomerization properties, making it useful in various scientific and industrial applications.

Scientific Research Applications

4-Nitroazobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other azo compounds and dyes.

    Biology: Employed in the study of photoisomerization and its effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its photoresponsive properties.

    Industry: Utilized in the production of dyes, pigments, and as a photoactive material in various applications.

Mechanism of Action

Target of Action

4-Nitroazobenzene, also known as p-Nitroazobenzene, is a type of azo compound It’s known to interact with various molecular structures and systems, particularly in the context of photochemical reactions .

Mode of Action

This compound undergoes a process known as photo-isomerization . This involves a reversible transformation between its more stable trans-isomer and the less stable cis-isomer . The isomerization is induced by electron tunneling through the LUMO+1 state of the molecule . This compound can undergo a resonance structure due to the presence of an electron-donor (the anilino group) and an electron-acceptor (the nitro group) at the p and p’ position of the conjugated aromatic system in the same molecule .

Biochemical Pathways

For instance, some azo compounds are involved in bacterial degradation pathways . More research is needed to elucidate the specific biochemical pathways influenced by this compound.

Pharmacokinetics

It’s known that the compound can form supramolecular assemblies upon adsorption, which may influence its bioavailability .

Result of Action

The primary result of this compound’s action is the isomerization between its trans and cis forms . This property has made it useful in various applications, including material science, medicinal chemistry, molecular switches, and other devices .

Action Environment

The action of this compound is highly influenced by environmental factors. For instance, the kinetics of the cis-to-trans thermal isomerization of this compound are highly influenced by solvent polarity .

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight .

Biochemical Analysis

Biochemical Properties

4-Nitroazobenzene plays a significant role in biochemical reactions due to its ability to undergo photoisomerization. This process involves the reversible transformation between the trans and cis isomers of the compound upon exposure to light. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for certain reductases, which catalyze the reduction of the nitro group to an amino group. This interaction is crucial in the metabolic pathways of certain bacteria that utilize this compound as a carbon source .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, it can be metabolized through reductive pathways, leading to the formation of amino derivatives. These derivatives can further participate in cellular metabolism, influencing cell function and viability. In mammalian cells, this compound can impact cell signaling pathways and gene expression. For example, exposure to this compound has been associated with changes in the expression of genes involved in oxidative stress response and detoxification processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo photoisomerization and reduction reactions. The compound can bind to specific enzymes, such as reductases, which facilitate the reduction of the nitro group to an amino group. This reaction is essential for the detoxification and metabolism of this compound in certain organisms. Additionally, the photoisomerization of this compound can lead to changes in its interaction with other biomolecules, affecting their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade upon prolonged exposure to light and heat. This degradation can lead to the formation of various by-products, which may have different biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have persistent effects on cellular metabolism and gene expression, even after the compound has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and disruption of cellular metabolism. These adverse effects are dose-dependent and can vary between different animal species. Studies have shown that there is a threshold dose above which the toxic effects of this compound become significant .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its reduction to amino derivatives. These pathways are facilitated by specific enzymes, such as nitroreductases, which catalyze the reduction of the nitro group. The resulting amino derivatives can further participate in various biochemical reactions, including conjugation and oxidation. These metabolic processes are essential for the detoxification and elimination of this compound from the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can affect its biochemical activity and interactions with other biomolecules .

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. The compound may be directed to certain organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with enzymes and other biomolecules, modulating its biochemical effects. For example, the localization of this compound to the mitochondria can impact mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitroazobenzene can be synthesized through the nitration of azobenzene. The process involves the reaction of azobenzene with a mixture of concentrated sulfuric acid and nitric acid. The nitration reaction typically occurs at a controlled temperature to ensure the selective formation of the nitro group at the para position relative to the azo group.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Nitroazobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

    Reduction: 4-Aminoazobenzene.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Substituted azobenzene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Aminoazobenzene: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

    4-Methoxyazobenzene: Has a methoxy group, which influences its electronic properties and reactivity.

Uniqueness of 4-Nitroazobenzene

This compound is unique due to the presence of both the nitro and azo groups, which confer distinct electronic and photochemical properties. The nitro group enhances the compound’s ability to participate in various chemical reactions, while the azo group allows for photoisomerization. This combination makes this compound a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl)-phenyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTDJBMGPQLSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870979
Record name 4-Nitroazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-52-3
Record name 1-(4-Nitrophenyl)-2-phenyldiazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitroazobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitroazobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitroazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroazobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROAZOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P9OZE3IH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitroazobenzene
Reactant of Route 2
Reactant of Route 2
4-Nitroazobenzene
Reactant of Route 3
Reactant of Route 3
4-Nitroazobenzene
Reactant of Route 4
Reactant of Route 4
4-Nitroazobenzene
Reactant of Route 5
Reactant of Route 5
4-Nitroazobenzene
Reactant of Route 6
Reactant of Route 6
4-Nitroazobenzene
Customer
Q & A

ANone: The molecular formula of 4-Nitroazobenzene is C12H9N3O2, and its molecular weight is 227.22 g/mol.

A: this compound displays characteristic peaks in various spectroscopic techniques. In Raman spectroscopy, for instance, the C-C vibration linking this compound to a carbon surface is observed between 1240-1280 cm-1. Additionally, its UV-Vis spectrum is characterized by an nπ transition with a tail extending to 500 nm, and a structured ππ absorption band around 330-400 nm.

A: The nitro group in this compound plays a crucial role in its photochemical properties. It contributes to the molecule's ability to undergo trans-cis isomerization upon light exposure. Furthermore, it significantly impacts the thermal cis-trans isomerization rate, making it faster than azobenzene but comparable to 4-N,N-dimethylaminoazobenzene.

A: Research on Salmonella typhimurium strains (TA98 and TA100) revealed a correlation between the position of methoxy substitutions on the this compound ring and its mutagenic activity. Notably, 3-methoxy-4-aminoazobenzene exhibited potent mutagenicity, while 2-methoxy-4-aminoazobenzene and 2,5-dimethoxy-4-aminoazobenzene were non-mutagenic. This highlights the significant influence of even minor structural modifications on the biological activity of this compound derivatives.

A: this compound is frequently incorporated into polymers to impart photosensitivity and enable optical applications. For example, in polymethacrylate-based polymers, this compound acts as a nonlinear optical (NLO) active group, leading to desirable properties like photoinduced birefringence. This characteristic is valuable in optical storage devices and other photonic applications.

A: Studies have shown that incorporating this compound into polyurethanes can enhance their second harmonic generation (SHG) temporal stability at both room and elevated temperatures. This improved stability is attributed to the formation of a dense silicon-oxygen network structure during crosslinking, effectively inhibiting the relaxation of this compound molecules within the polymer matrix.

A: While this compound itself is not typically employed as a catalyst, its derivatives and its role in surface modifications offer interesting possibilities. For instance, the electrochemical reduction of this compound diazonium can modify carbon surfaces, potentially influencing their catalytic behavior. Further research in this area could unveil potential catalytic applications for this compound-modified materials.

A: Quantum chemical studies, including time-dependent Hartree-Fock (TD-HF) and time-dependent density functional theory (TD-DFT), have been instrumental in unraveling the excited state behavior of this compound, particularly in its dimeric form and when adsorbed on surfaces. These studies provide insights into exciton splitting, charge transfer dynamics, and the impact of intermolecular interactions on its photophysical properties.

A: The stability of this compound, particularly its photostability, is crucial for its applications in areas like optical storage. Research has demonstrated that incorporating this compound into polymer matrices can significantly enhance its stability. For example, in poly [4'-bis(N, N-oxyethylene)imino-4-nitroazobenzene succinyl] films, information stored via photoinduced anisotropy remained stable for over 100 days.

ANone: A variety of analytical techniques are used to characterize and quantify this compound and its derivatives. Common methods include:

  • Spectroscopy: UV-Vis, Raman, and NMR spectroscopy are used to analyze the structure, electronic transitions, and interactions of this compound.
  • Electrochemistry: Cyclic voltammetry and rotating disk voltammetry are employed to investigate the electrochemical behavior and electron transfer processes involving this compound.
  • Microscopy: Polarized optical microscopy (POM) is used to visualize the liquid crystalline phases and textures exhibited by polymers containing this compound.
  • Calorimetry: Differential scanning calorimetry (DSC) is used to study thermal transitions, such as glass transition temperatures and melting points, of this compound-containing materials.

A: While specific studies on the environmental degradation of this compound may be limited, its structural similarity to azo dyes raises concerns. Azo dyes are known to undergo reductive cleavage of the azo bond, potentially generating aromatic amines, some of which can be toxic and persistent in the environment. It is crucial to investigate the degradation pathways of this compound and assess its potential environmental impact.

ANone: Yes, researchers are continually exploring alternative compounds with comparable properties to this compound but with improved characteristics such as enhanced photostability, biodegradability, or lower toxicity. Some examples include:

  • Other azobenzene derivatives: Modifying the substituents on the azobenzene core can fine-tune its properties. For instance, using electron-donating groups instead of the nitro group can alter the absorption spectrum and isomerization kinetics.
  • Stilbene derivatives: Stilbenes exhibit similar trans-cis isomerization behavior and have been investigated for applications in molecular switches and optical materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.